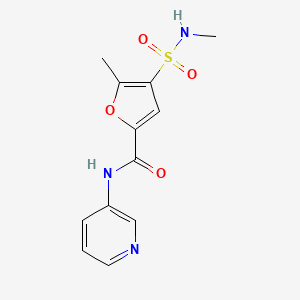
5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various B-cell malignancies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Activity
5-Methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide is involved in the synthesis of novel compounds with potential antiprotozoal activity. A study by Ismail et al. (2004) details the synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, starting from compounds structurally related to 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide. These compounds exhibited strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Amplification of Phleomycin Activity
Another application involves the synthesis of pyridinylpyrimidines with strongly basic side chains, as discussed by Brown and Cowden (1982). These compounds, synthesized through the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate or related esters, showed activity as amplifiers of phleomycin against Escherichia coli. This research points towards the potential use of 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide derivatives in enhancing the efficacy of antibiotic treatments (Brown & Cowden, 1982).
Spectral Study of Organic Ligands
In the field of coordination chemistry, Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including derivatives of 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide. This study revealed the potential of these compounds in forming metal complexes with various transition metals, which were evaluated for their antimicrobial activities, showcasing the versatility of such compounds in developing new materials with potential biological applications (Patel, 2020).
Heterocyclic System Synthesis
Research by Stroganova et al. (2016) delved into the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, related to 5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide. The study explored furan ring opening and recyclization, leading to derivatives of a new fused heterocyclic system, pyrrolo[1,2-a][1,4]diazocine. The synthesized compounds were structurally characterized, indicating the potential of such transformations in the synthesis of novel heterocyclic compounds with possible pharmaceutical applications (Stroganova, Vasilin, & Krapivin, 2016).
Eigenschaften
IUPAC Name |
5-methyl-4-(methylsulfamoyl)-N-pyridin-3-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-11(20(17,18)13-2)6-10(19-8)12(16)15-9-4-3-5-14-7-9/h3-7,13H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEVIRPXPJIPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NC2=CN=CC=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-4-(N-methylsulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2938234.png)
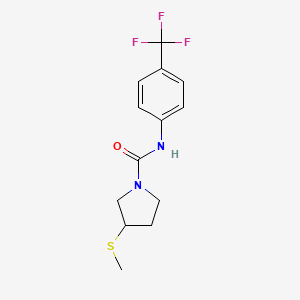

![2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938238.png)
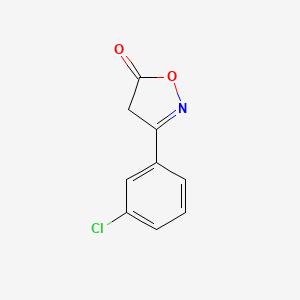
![1-{[6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2938244.png)
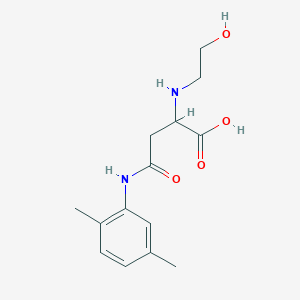
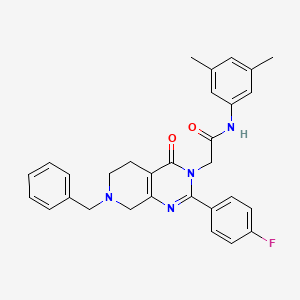
![2-Chloro-N-[4-(2-hydroxycyclohexyl)oxyphenyl]acetamide](/img/structure/B2938250.png)
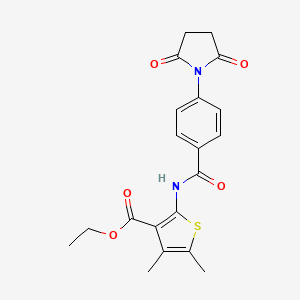
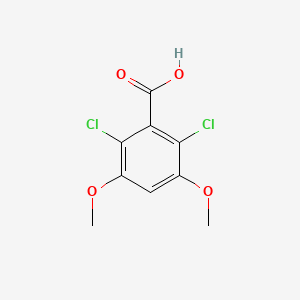
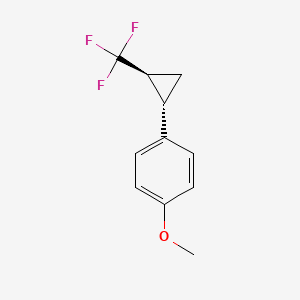
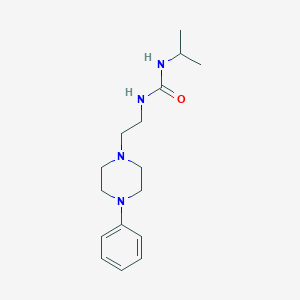
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2938257.png)